3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

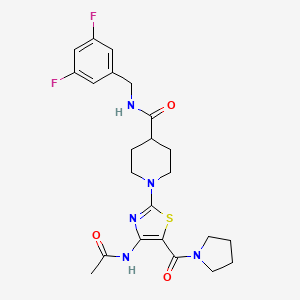

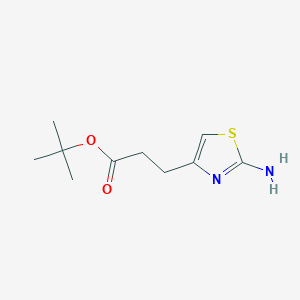

“3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2044705-78-2 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular formula of this compound is C6H13ClN2O. The InChI Code is 1S/C6H12N2O.ClH/c1-8-5-2-4(3-5)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5+ .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 164.63 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Asymmetric Intramolecular Cyclobutane Formation

- Application: A study investigated the crystal structures and photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, leading to the formation of chiral crystals. The molecular chirality in the crystal was effectively transferred to cyclobutane with high enantiomeric excess via an intramolecular 2 + 2 photocycloaddition reaction in the solid state (Yagishita, Sakamoto, Mino, & Fujita, 2011).

Synthesis and Characterization of Research Chemicals

- Application: Research chemicals, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, were synthesized and characterized. This highlights the importance of careful identification and differentiation of research chemicals due to potential mislabeling (McLaughlin et al., 2016).

Competing Functional Groups in Cyclobutene Reactions

- Application: Methyl 3-formylcyclobutene-3-carboxylate was synthesized and its thermolysis confirmed theoretical predictions about the control exerted by ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).

Chiral Peptide Dendrimers Involving Cyclobutane

- Application: Synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers was achieved through a convergent approach. This research is significant for the development of novel structures in peptide chemistry (Gutiérrez-Abad, Illa, & Ortuño, 2010).

Synthesis of Cyclobutane Stereosiomers

- Application: An innovative approach led to the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, contributing to the versatility of synthetic methods for creating cyclobutane derivatives (André, Gras, Awada, Guillot, Robin, & Aitken, 2013).

Histamine H3 Antagonists and Cognitive Disorders

- Application: Research on histamine H3 antagonists, including compounds with cyclobutane structures, has shown potential in the treatment of cognitive disorders and Alzheimer's disease. These compounds influence neurotransmitter release, affecting cognitive processes (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).

Solid-State Photodimerization Studies

- Application: Studies on the solid-state photodimerization of certain compounds, involving cyclobutane derivatives, have provided insights into reaction mechanisms and the influence of different hydrocarbons on these reactions (Nakanishi, Hirakawa, & Nakanishi, 1979).

Metathesis Polymerization of Cyclobutenes

- Application: The reactivities of 1-substituted cyclobutene derivatives were investigated for ring-opening metathesis polymerization, demonstrating the potential of these compounds in polymer chemistry (Song, Lee, Parker, & Sampson, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Eigenschaften

IUPAC Name |

3-(methylamino)cyclobutane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-5-2-4(3-5)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUESGCXEUJNCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2993591.png)

![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)

![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2993607.png)